(Z)-But-2-ene-1,2,3-tricarboxylate (Z)-But-2-ene-1,2,3-tricarboxylate (Z)-but-2-ene-1,2,3-tricarboxylate is tricarboxylate anion of (2Z)-but-2-ene-1,2,3-tricarboxylic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a (Z)-but-2-ene-1,2,3-tricarboxylic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1930108
InChI: InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/b4-3-
SMILES: CC(=C(CC(=O)[O-])C(=O)[O-])C(=O)[O-]
Molecular Formula: C7H5O6-3
Molecular Weight: 185.11 g/mol

(Z)-But-2-ene-1,2,3-tricarboxylate

CAS No.:

Cat. No.: VC1930108

Molecular Formula: C7H5O6-3

Molecular Weight: 185.11 g/mol

* For research use only. Not for human or veterinary use.

(Z)-But-2-ene-1,2,3-tricarboxylate -

Specification

Molecular Formula C7H5O6-3
Molecular Weight 185.11 g/mol
IUPAC Name (Z)-but-2-ene-1,2,3-tricarboxylate
Standard InChI InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/b4-3-
Standard InChI Key NUZLRKBHOBPTQV-ARJAWSKDSA-K
Isomeric SMILES C/C(=C(\CC(=O)[O-])/C(=O)[O-])/C(=O)[O-]
SMILES CC(=C(CC(=O)[O-])C(=O)[O-])C(=O)[O-]
Canonical SMILES CC(=C(CC(=O)[O-])C(=O)[O-])C(=O)[O-]

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(Z)-But-2-ene-1,2,3-tricarboxylate is the tricarboxylate anion form of (Z)-but-2-ene-1,2,3-tricarboxylic acid, representing the predominant species at physiological pH (7.3). This compound is registered in multiple chemical databases with specific identifiers that facilitate its recognition and study in scientific literature. The compound has been documented in chemical repositories since 2007, with recent updates to its profile as recently as February 2022 .

The compound is known by several synonyms that reflect its chemical structure and relationship to other biochemical intermediates:

SynonymChemical Context
2-methyl-cis-aconitateReflects relation to aconitate
2-methylaconitateSimplified naming convention
(Z)-2-butene-1,2,3-tricarboxylateAlternative IUPAC nomenclature
alpha-methylaconitatePosition-specific notation

The non-ionized acid form has the CAS registry number 6061-93-4 and is formally named (Z)-but-2-ene-1,2,3-tricarboxylic acid .

Chemical Structure and Properties

The molecule features a butene backbone with a cis (Z) configuration at the double bond between the second and third carbon atoms. Its structure is distinguished by three carboxylate groups positioned at carbons 1, 2, and 3, making it a tricarboxylic acid derivative in its non-ionized form .

Key chemical properties of (Z)-But-2-ene-1,2,3-tricarboxylate include:

PropertyValueMethod
Molecular FormulaC₇H₅O₆³⁻Computed
Molecular Weight185.11 g/molComputed by PubChem 2.1
Parent Compoundcis-2-Methylaconitate (CID 3080625)Reference compound
SMILES NotationC/C(=C(\CC(=O)[O-])/C(=O)[O-])/C(=O)[O-]Computed by OEChem 2.3.0
InChIInChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/b4-3-Computed by InChI 1.0.5
InChIKeyNUZLRKBHOBPTQV-ARJAWSKDSA-KComputed by InChI 1.0.5

The acidic form (Z)-but-2-ene-1,2,3-tricarboxylic acid has a molecular weight of 188.13 g/mol, reflecting the presence of three additional hydrogen atoms in the undissociated carboxylic acid groups .

Biochemical Significance

Role as a Human Metabolite

(Z)-But-2-ene-1,2,3-tricarboxylate has been identified as a human metabolite, suggesting its importance in normal physiological processes. As the ionized form of (Z)-but-2-ene-1,2,3-tricarboxylic acid, it predominates at physiological pH (7.3), indicating its relevance in biological systems . The compound's role as a metabolite points to its involvement in cellular metabolic pathways, particularly those related to carboxylic acid metabolism and energy production.

Relationship to Citric Acid Cycle Intermediates

The compound shares structural similarities with aconitate, a well-known intermediate in the citric acid cycle. The presence of three carboxylate groups and an unsaturated carbon chain places it in the family of citric acid cycle-related compounds. This structural relatedness suggests potential interactions with enzymes involved in central carbon metabolism, particularly those that process tricarboxylic acid intermediates .

Metabolic Pathways and Enzymatic Interactions

Role in Propionate Metabolism

Recent research has highlighted the significance of (Z)-But-2-ene-1,2,3-tricarboxylate in propionate catabolism, particularly in bacterial systems. The compound, also referred to as 2-methyl-cis-aconitate in biochemical contexts, serves as an intermediate in the 2-methylcitric acid cycle (2-MCC), which is a pathway for propionate utilization .

In Shewanella oneidensis MR-1, the enzyme PrpF catalyzes the isomerization of 2-methyl-cis-aconitate during propionate catabolism. This isomerization is a critical step that enables further processing of the metabolite by subsequent enzymes in the pathway .

Enzymatic Transformations and Interactions

The metabolism of (Z)-But-2-ene-1,2,3-tricarboxylate involves several enzymes with distinct specificities. Research on bacterial systems has provided insights into these enzymatic interactions:

Formation and Interconversion

Different enzymes can generate methylaconitate isomers from 2-methylcitrate:

  • SePrpD from Salmonella enterica synthesizes 2-methyl-cis-aconitate

  • SoAcnD from Shewanella oneidensis produces a different isomer, likely 4-methyl-cis-aconitate

  • SoPrpF catalyzes the isomerization of the SoAcnD product to 2-methyl-cis-aconitate

Interaction with Aconitases

Aconitase enzymes can use 2-methyl-cis-aconitate as a substrate to produce 2-methylisocitrate, although with significantly reduced efficiency compared to their natural substrate, cis-aconitate. Kinetic analysis has revealed:

EnzymeSubstrateRelative Catalytic EfficiencyKm (μM)Vmax (μM min⁻¹)
SeAcnA2-methyl-cis-aconitate40× lower than with cis-aconitate180-22950-60
SeAcnB2-methyl-cis-aconitate60× lower than with cis-aconitate180-22950-60

These kinetic parameters demonstrate that while 2-methyl-cis-aconitate can be processed by aconitases, the enzymes have significantly lower affinity and catalytic activity towards this substrate compared to their primary substrate in the TCA cycle .

Isomer Specificity in Metabolic Pathways

The specific isomeric form of methylaconitate is critical for enzymatic recognition and processing. Experimental evidence indicates that aconitase enzymes (SeAcnA and SeAcnB) can utilize 2-methyl-cis-aconitate as a substrate but cannot process the product of the SoAcnD reaction (presumably 4-methyl-cis-aconitate). This isomer specificity necessitates the action of PrpF to convert the SoAcnD product into the appropriate isomer for further metabolism .

The specific activities of aconitases with 2-methyl-cis-aconitate after PrpF isomerization were measured at approximately 14 ± 1 nmol min⁻¹ μg⁻¹ for SeAcnA and 48 ± 4 nmol min⁻¹ μg⁻¹ for SeAcnB, further confirming the isomer-specific nature of these enzymatic reactions .

Analytical Identification Methods

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) has been employed to distinguish between different isomers of methylaconitate. The retention times and peak characteristics provide a means to differentiate between these structurally similar compounds:

  • 2-methyl-cis-aconitate (product of SePrpD) elutes as a broad peak centered at approximately 13.8 minutes

  • The alternative isomer (product of SoAcnD, presumably 4-methyl-cis-aconitate) elutes as a sharp peak at approximately 8 minutes

These distinct chromatographic behaviors facilitate the identification and quantification of specific methylaconitate isomers in complex biological samples.

Spectroscopic Methods

UV spectroscopy at 240 nm has been utilized to monitor enzymatic reactions involving (Z)-But-2-ene-1,2,3-tricarboxylate, taking advantage of the characteristic absorption properties of the conjugated double bond system in the molecule .

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